

3-Bromothiophene-4-boronic acid solubility data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Bromothiophene-4-boronic acid*

Cat. No.: *B010461*

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **3-Bromothiophene-4-boronic Acid** for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of **3-Bromothiophene-4-boronic acid**, a critical building block in modern medicinal chemistry and materials science. Recognizing the pivotal role of solubility in reaction kinetics, formulation development, and overall process efficiency, this document synthesizes available data with field-proven methodologies for its empirical determination. We will delve into the physicochemical properties of the compound, outline a robust protocol for solubility assessment, and address the inherent challenges associated with boronic acids, ensuring a scientifically rigorous and practical resource for researchers.

Introduction: The Strategic Importance of 3-Bromothiophene-4-boronic Acid

3-Bromothiophene-4-boronic acid (CAS No: 101084-76-8) is a heterocyclic organoboron compound of significant interest in pharmaceutical and materials science research.^[1] Its utility is primarily anchored in its role as a versatile intermediate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.^{[2][3]} This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex carbon-carbon bonds essential for the synthesis of novel drug candidates and functional organic materials.^[3]

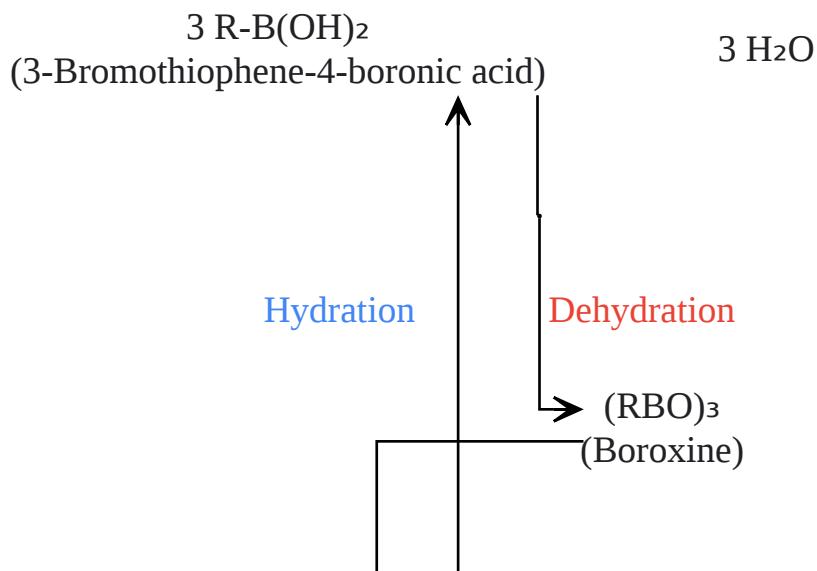
The thiophene moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its incorporation can modulate pharmacokinetic properties and target engagement. The boronic acid functional group provides a stable, yet reactive handle for precise molecular construction.^[2] Consequently, understanding and quantifying the solubility of **3-Bromothiophene-4-boronic acid** is not a trivial pursuit; it is a fundamental prerequisite for:

- Reaction Optimization: Ensuring homogenous reaction conditions to improve yield, purity, and reproducibility.
- Process Scale-Up: Designing efficient and safe large-scale synthesis protocols.
- Formulation Development: Creating stable and bioavailable drug delivery systems.
- Purification Strategies: Developing effective crystallization and chromatographic purification methods.

This guide addresses the practical need for reliable solubility data and standardized methods for its determination.

Physicochemical Profile and General Solubility

A foundational understanding of the compound's physical and chemical properties is essential before undertaking any experimental work.


Property	Value	Source(s)
CAS Number	101084-76-8	[4] [5]
Molecular Formula	C ₄ H ₄ BBrO ₂ S	[4] [5]
Molecular Weight	206.85 g/mol	[1]
Appearance	White to light yellow solid	[6]
Hydrogen Bond Donor	2	[7]
Hydrogen Bond Acceptor	3	[7]
GHS Hazard Codes	H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)	[4] [5]

Qualitative Solubility: Publicly available data indicates that **3-Bromothiophene-4-boronic acid** is soluble in water as well as organic solvents such as methanol and chloroform.[\[6\]](#) However, this qualitative description is insufficient for rigorous scientific applications, which demand precise quantitative data (e.g., mg/mL or mol/L) under defined temperature conditions.

The Challenge of Boronic Acid Stability: Boroxine Formation

A critical consideration in handling and measuring the solubility of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines (Scheme 1). [\[8\]](#) This equilibrium is influenced by factors such as solvent, temperature, and concentration.

The formation of boroxines can significantly complicate solubility measurements, as one may inadvertently be measuring the solubility of a mixture of the boronic acid and its corresponding boroxine. This underscores the importance of using carefully controlled, validated analytical methods to ensure the integrity of the data.

[Click to download full resolution via product page](#)

Scheme 1: Reversible dehydration of boronic acid to form a boroxine.

Experimental Protocol: Determining Solubility via the Dynamic Method

For researchers requiring precise solubility data, empirical determination is essential. The dynamic (or synthetic) method is a robust and widely accepted technique for measuring the temperature-dependent solubility of crystalline compounds like boronic acids.^{[8][9]} This method involves heating a slurry of known composition and identifying the temperature at which the last solid particles dissolve, representing the equilibrium point.

Workflow for Solubility Determination

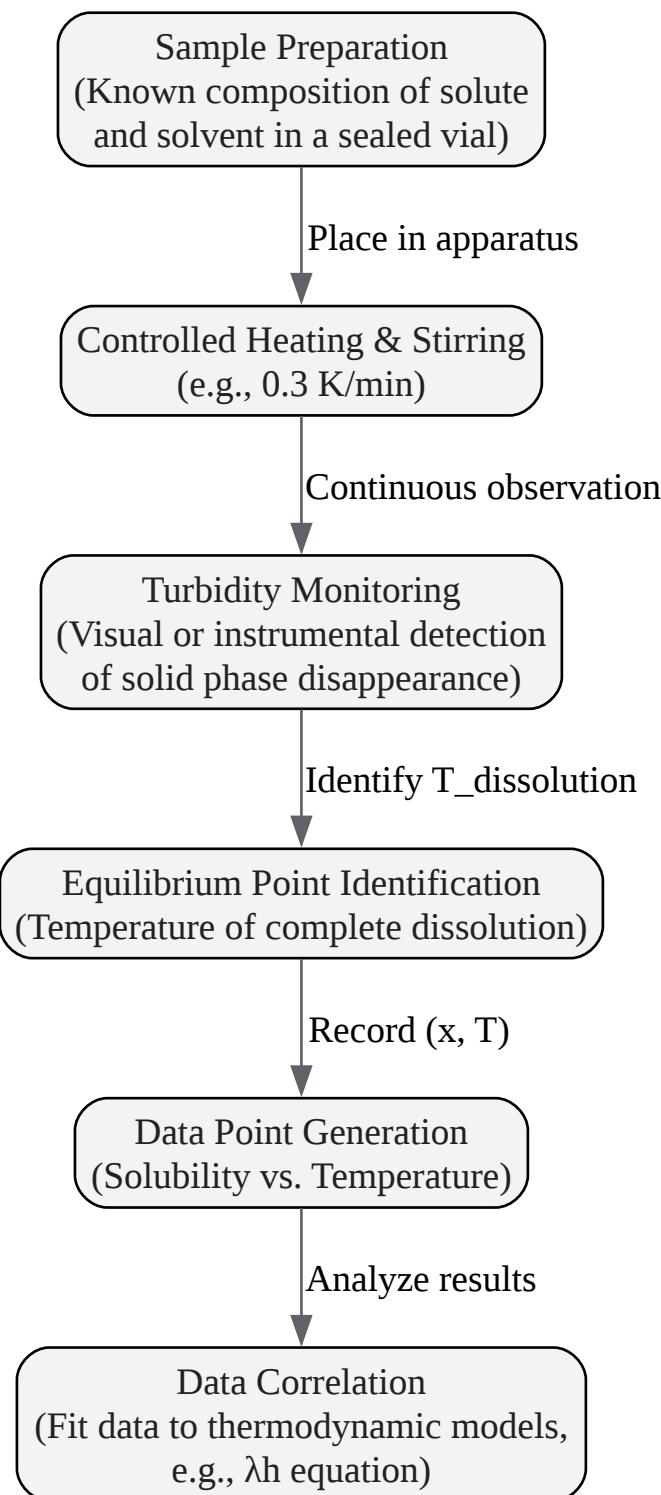

[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for the dynamic solubility determination method.

Step-by-Step Methodology:

- Preparation of Samples:
 - Accurately weigh a specific amount of **3-Bromothiophene-4-boronic acid** into a glass vial using an analytical balance (accuracy ± 0.1 mg).
 - Add a precise volume or mass of the desired solvent (e.g., water, methanol, acetonitrile, toluene) to the vial. Prepare a series of vials with varying, known mole fractions.
 - Add a small magnetic stir bar and securely seal the vial.
- Apparatus Setup:
 - Place the vial in a temperature-controlled apparatus equipped with a magnetic stirrer and a calibrated temperature probe. A device that allows for visual inspection or includes a light transmission probe (luminance probe) is ideal.[8]
- Heating and Observation:
 - Begin stirring the slurry vigorously to ensure good mixing.
 - Heat the sample at a slow, constant rate (e.g., 0.3 K/h) to maintain near-equilibrium conditions.[8]
 - Carefully observe the sample. The point of saturation (solubility) is the temperature at which the last crystalline particle disappears, resulting in a clear, homogenous solution. This can be determined visually or by detecting a sharp increase in light transmission with a probe.
- Data Recording and Analysis:
 - Record the temperature of complete dissolution for the known sample composition. This pair of values (mole fraction and temperature) constitutes one data point on the solubility curve.
 - Repeat the procedure for samples with different compositions to generate a comprehensive solubility curve.

- The collected experimental data can then be correlated using thermodynamic models, such as the λh equation, to describe the system's behavior.[8]

This self-validating protocol provides researchers with a reliable framework to generate the specific, high-quality solubility data required for their unique applications.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is paramount. **3-Bromothiophene-4-boronic acid** presents specific hazards that must be managed appropriately.[4]

GHS Hazard Identification:

- Skin Irritation (Category 2): Causes skin irritation.[4][7]
- Eye Irritation (Category 2): Causes serious eye irritation.[4][7]
- Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[4][7]

Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][11]
- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.[11][12]
- Handling: Avoid creating dust. Wash hands thoroughly after handling.[10]
- First Aid:
 - Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11]
 - Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[11]

- Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
- Keep refrigerated for long-term stability.[10]
- Store locked up.[12]

Conclusion

While specific quantitative solubility data for **3-Bromothiophene-4-boronic acid** is not readily available in public literature, its critical role in synthesis necessitates a clear path for researchers to obtain this information. This guide has provided the foundational physicochemical context, highlighted the potential for boroxine formation, and detailed a robust, field-proven experimental protocol for the empirical determination of its solubility. By combining this methodological guidance with stringent safety practices, researchers in drug development and materials science can confidently handle this valuable compound and generate the precise data needed to accelerate their research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS # 101084-76-8, 3-Bromothiophene-4-boronic acid, 4-Bromothiophene-3-boronic acid - chemBlink [chemblink.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. nbino.com [nbino.com]
- 4. 3-Bromothiophene-4-boronic acid | C4H4BBrO₂S | CID 23005318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aobchem.com [aobchem.com]
 - 6. chembk.com [chembk.com]
 - 7. echemi.com [echemi.com]
 - 8. pubs.acs.org [pubs.acs.org]
 - 9. researchgate.net [researchgate.net]
 - 10. fishersci.com [fishersci.com]
 - 11. fishersci.com [fishersci.com]
 - 12. sigmaaldrich.cn [sigmaaldrich.cn]
- To cite this document: BenchChem. [3-Bromothiophene-4-boronic acid solubility data]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b010461#3-bromothiophene-4-boronic-acid-solubility-data\]](https://www.benchchem.com/product/b010461#3-bromothiophene-4-boronic-acid-solubility-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com